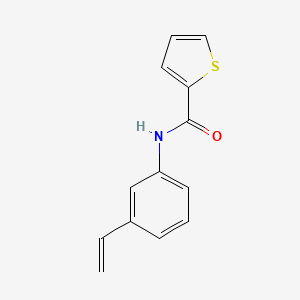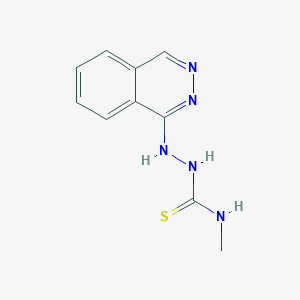![molecular formula C20H22N2O3 B4191114 N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4191114.png)
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide
描述
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. E7820 is a novel compound that targets several key pathways involved in tumor angiogenesis, inflammation, and metastasis.
作用机制
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide targets several key pathways involved in tumor angiogenesis, inflammation, and metastasis. It inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). It also inhibits the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide inhibits the activity of several matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been shown to have several biochemical and physiological effects in preclinical models. It inhibits tumor angiogenesis by blocking the activity of VEGFR, PDGFR, and FGFR, leading to decreased vascularization and nutrient supply to the tumor. It also inhibits inflammation by blocking the activity of COX-2 and 5-LOX, leading to decreased production of inflammatory cytokines and chemokines. Additionally, N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide inhibits tumor invasion and metastasis by blocking the activity of MMPs, leading to decreased extracellular matrix degradation and tumor cell migration.
实验室实验的优点和局限性
One of the main advantages of N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide is its specificity for several key pathways involved in tumor angiogenesis, inflammation, and metastasis. This makes it a promising candidate for cancer therapy, as it has the potential to target multiple aspects of tumor growth and progression. However, one of the limitations of N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide is its relatively low solubility in water, which can make it difficult to administer in preclinical models. Additionally, the multistep synthesis process and low overall yield can make it challenging to produce large quantities of the compound for further testing.
未来方向
There are several future directions for the study of N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide. One potential direction is to explore its potential therapeutic applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another potential direction is to investigate its potential as a biomarker for cancer diagnosis and prognosis. Additionally, further research is needed to optimize the synthesis process and improve the solubility and bioavailability of the compound for clinical use.
科学研究应用
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several key pathways involved in tumor angiogenesis, inflammation, and metastasis, making it a promising candidate for cancer therapy. N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide has been tested in various preclinical models, including mouse xenograft models and genetically engineered mouse models, and has shown promising results in inhibiting tumor growth and metastasis.
属性
IUPAC Name |
N-[2-[(4-ethylphenyl)carbamoyl]phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-14-9-11-15(12-10-14)21-19(23)16-6-3-4-7-17(16)22-20(24)18-8-5-13-25-18/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJFHABYBHDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)
![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4191045.png)
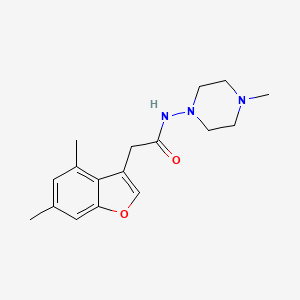
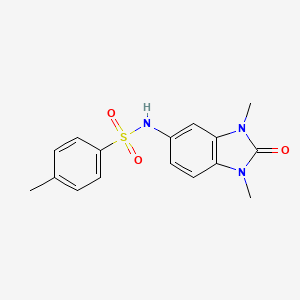
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4191056.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)
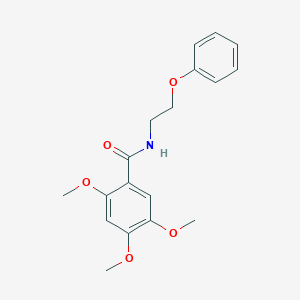
amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)
![methyl 11-[(2-chloro-4,5-difluorobenzoyl)amino]undecanoate](/img/structure/B4191100.png)
